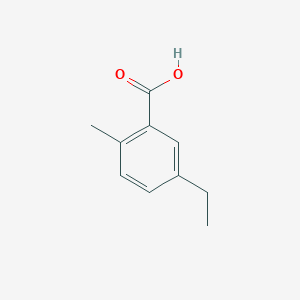
5-Ethyl-2-methylbenzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O2. It is a derivative of benzoic acid, where the benzene ring is substituted with an ethyl group at the 5-position and a methyl group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Ethyl-2-methylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with ethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 5-ethyl-2-methylbenzoic acid may involve the catalytic hydrogenation of 5-ethyl-2-methylbenzoyl chloride. This process uses a palladium catalyst and hydrogen gas under controlled conditions to yield the desired acid.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-Ethyl-2-methylbenzaldehyde or 5-ethyl-2-methylbenzoic acid.
Reduction: 5-Ethyl-2-methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Ethyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of metabolic pathways involving benzoic acid derivatives.
Medicine: Research into its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-ethyl-2-methylbenzoic acid involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzoic acid: Lacks the ethyl group at the 5-position.
5-Methyl-2-nitrobenzoic acid: Contains a nitro group instead of an ethyl group.
5-Bromo-2-methylbenzoic acid: Substituted with a bromine atom at the 5-position.
Uniqueness
5-Ethyl-2-methylbenzoic acid is unique due to the presence of both an ethyl and a methyl group on the benzene ring. This specific substitution pattern can influence its reactivity and interactions in chemical and biological systems, making it distinct from other benzoic acid derivatives.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
5-ethyl-2-methylbenzoic acid |
InChI |
InChI=1S/C10H12O2/c1-3-8-5-4-7(2)9(6-8)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
Clé InChI |
CBRZVDQTBWTIKK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















